Superior In Vivo Nephroprotective Activity of N-Acetylglucosamine vs. Glucosamine Hydrochloride
In a direct comparative study in a rat model of doxorubicin-induced nephropathy, N-acetylglucosamine (NAG) demonstrated superior nephroprotective activity compared to glucosamine hydrochloride (GlcN-HCl). When administered via intramuscular injection at 50 mg/kg, NAG achieved a Nephroprotective Activity (NA) level of 83.3%, significantly higher than that of GlcN-HCl [1].
| Evidence Dimension | Nephroprotective Activity (NA) |
|---|---|
| Target Compound Data | 83.3% |
| Comparator Or Baseline | Glucosamine Hydrochloride (GlcN-HCl) (Quantitative value for comparator not explicitly stated in abstract, but reported as lower than 83.3%) |
| Quantified Difference | NAG showed the highest NA among tested glucosamine derivatives. |
| Conditions | In vivo rat model of doxorubicin nephropathy; 3-week daily i.m. administration at 50 mg/kg. |
Why This Matters
This quantitative efficacy advantage positions N-acetylglucosamine as the preferred candidate for nephroprotective drug development over glucosamine hydrochloride.
- [1] Shebeko, S. K., Zupanets, I. A., & Tarasenko, O. O. (2019). N-Acetylglucosamine is the most effective glucosamine derivative for the treatment of membranous nephropathy in rats. Pharmazie, 74(11), 667-670. View Source
